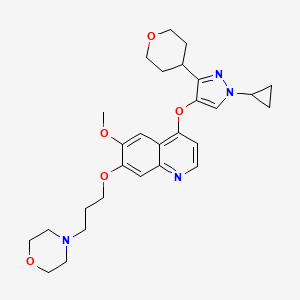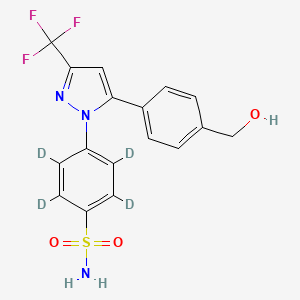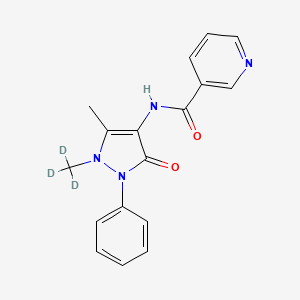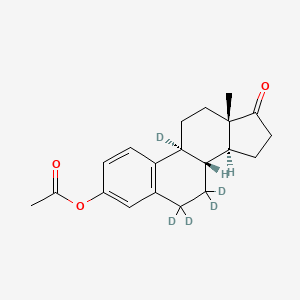
Estrone acetate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estrone acetate-d5 is a deuterated form of estrone acetate, a synthetic estrogen. The deuterium atoms replace hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in mass spectrometry. Estrone acetate itself is an ester of estrone, a naturally occurring estrogen hormone. This compound is often used in hormone replacement therapy and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of estrone acetate-d5 typically involves the esterification of estrone with acetic anhydride in the presence of a catalyst. The deuterium labeling is achieved by using deuterated reagents. The reaction conditions usually include:
Reagents: Estrone, acetic anhydride-d6, and a catalyst such as pyridine.
Conditions: The reaction is carried out at room temperature, and the product is purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of estrone are reacted with acetic anhydride-d6.
Purification: The product is purified using industrial-scale chromatography or recrystallization techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Estrone acetate-d5 undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield estrone and acetic acid.
Oxidation: this compound can be oxidized to form estrone-3,17-dione.
Reduction: The compound can be reduced to form estradiol acetate-d5.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Estrone and acetic acid.
Oxidation: Estrone-3,17-dione.
Reduction: Estradiol acetate-d5.
Applications De Recherche Scientifique
Estrone acetate-d5 is widely used in scientific research due to its stability and deuterium labeling. Some applications include:
Mass Spectrometry: Used as an internal standard in quantitative analysis of estrogens.
Pharmacokinetics: Studying the metabolism and distribution of estrogens in biological systems.
Hormone Replacement Therapy Research: Investigating the efficacy and safety of estrogenic compounds.
Environmental Studies: Monitoring the presence and degradation of estrogens in the environment.
Mécanisme D'action
Estrone acetate-d5 exerts its effects by mimicking the action of natural estrogens. It binds to estrogen receptors in target tissues, such as the uterus, breasts, and bones. The hormone-receptor complex then translocates to the nucleus, where it binds to estrogen response elements on DNA, regulating the transcription of estrogen-responsive genes. This leads to various physiological effects, including the regulation of reproductive functions and maintenance of bone density.
Comparaison Avec Des Composés Similaires
Estrone acetate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Estrone Acetate: The non-deuterated form, used in hormone replacement therapy.
Estradiol Acetate: Another estrogen ester with similar applications but different potency and pharmacokinetics.
Estriol Acetate: A weaker estrogen used in specific therapeutic contexts.
This compound stands out for its use in research applications, particularly in mass spectrometry, due to its deuterium labeling, which provides a distinct advantage in analytical precision.
Propriétés
Formule moléculaire |
C20H24O3 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-13-methyl-17-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m1/s1/i3D2,5D2,16D |
Clé InChI |
KDPQTPZDVJHMET-FQUPDYNXSA-N |
SMILES isomérique |
[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC(=O)C)([2H])[2H])([2H])[2H])CCC3=O)C |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



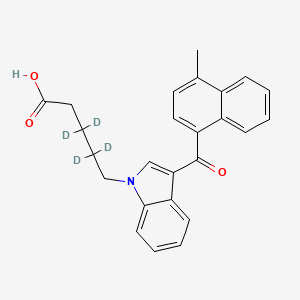
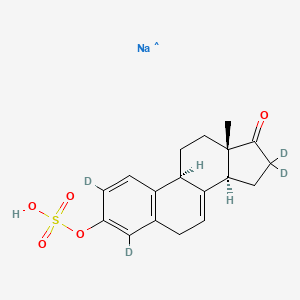
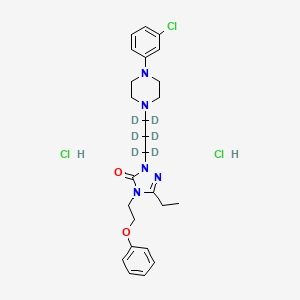


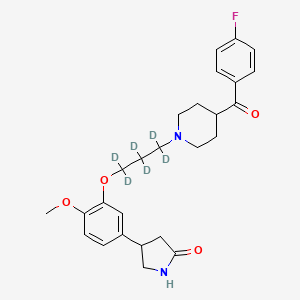
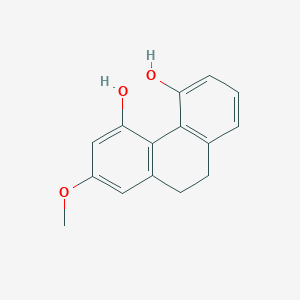
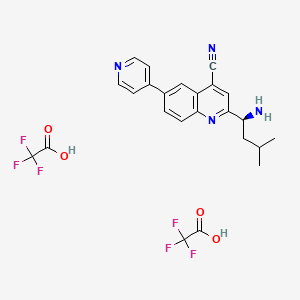
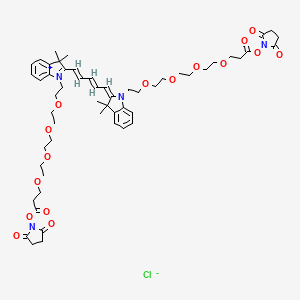
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
